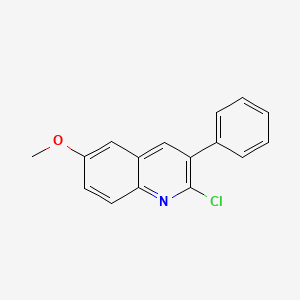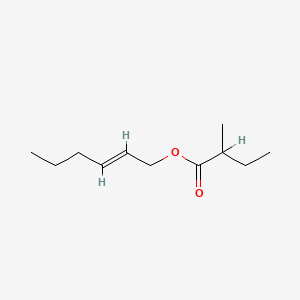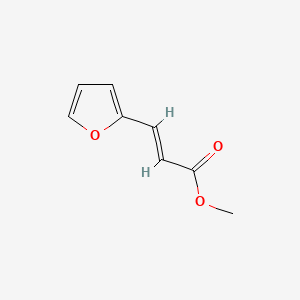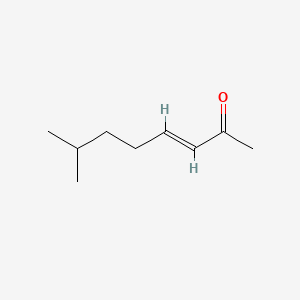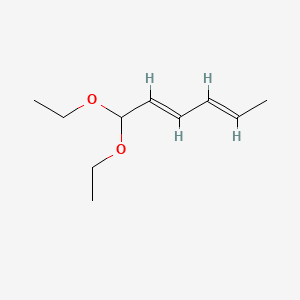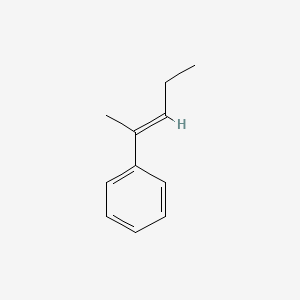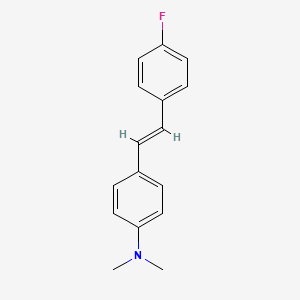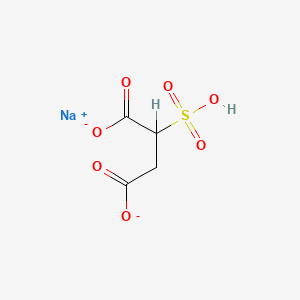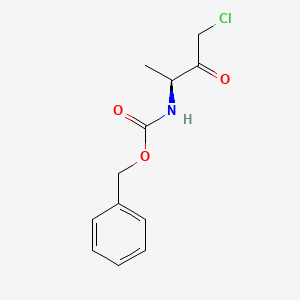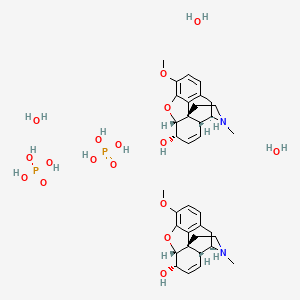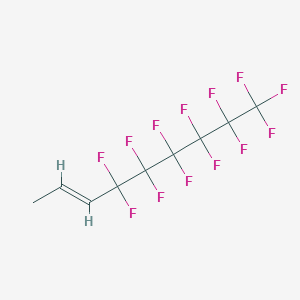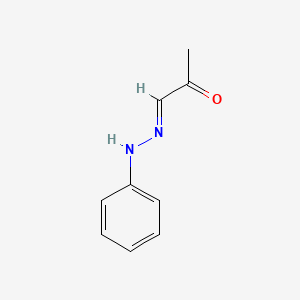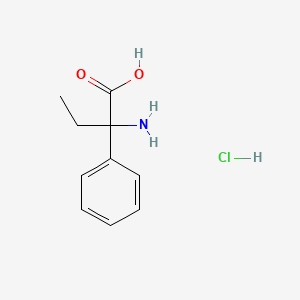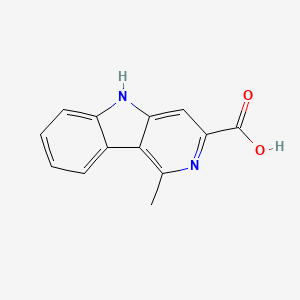![molecular formula C13H14O B1624105 Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one CAS No. 54962-18-4](/img/structure/B1624105.png)
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Übersicht
Beschreibung
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is a chemical compound . It is available in powder form . The CAS Number of this compound is 54962-18-4 .
Molecular Structure Analysis
The molecular formula of Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is C13H14O . It has a molecular weight of 186.25 .Physical And Chemical Properties Analysis
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Structural Analysis
- Synthetic Applications : Compounds with the tricyclic structure, similar to Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one, have been explored for their unique synthetic applications. For example, tricyclo-DNA, a conformationally restricted oligodeoxynucleotide analogue, demonstrates enhanced Watson-Crick base-pairing properties, indicating potential applications in genetic research and therapy (Renneberg & Leumann, 2002). This compound's structure provides a scaffold for the development of bioactive molecules with increased stability and specificity.
- Structural Characterization : The detailed structural analysis of tricyclic compounds, such as the study on 2D-NMR analysis and crystal structure of tricyclo[7.3.1.02,7]tridecane, contributes to the understanding of their molecular configuration, paving the way for the design of novel materials and drugs (Buchbauer et al., 1984).
Material Science and Chemistry
- Materials Development : Research into the structural properties and reactivity of tricyclic compounds lays the groundwork for developing new materials with specific mechanical, optical, or electronic properties. For instance, the exploration of transition metal-free synthesis processes for tricyclic compounds from renewable resources indicates their potential in green chemistry and sustainable material production (Jha, Naidu, & Abdelkhalik, 2013).
Molecular Biology and Pharmacology
- Biological Interactions : The investigation of tricyclic compounds in biological systems, such as their interaction with nucleic acids and potential nuclease activity, suggests applications in biochemistry and pharmacology. These studies explore how tricyclic structures might be used to stabilize nucleic acids or as potential therapeutic agents due to their specific binding properties (Bencini et al., 2003).
Safety And Hazards
The safety information for Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCAOQYLMULHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3=CC=CC=C3CC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00413959 | |
| Record name | Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one | |
CAS RN |
54962-18-4 | |
| Record name | Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00413959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

